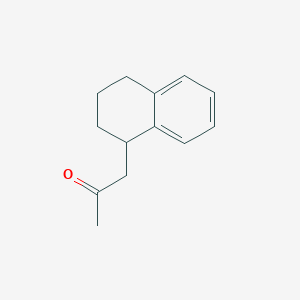

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one

CAS No.:

Cat. No.: VC18244704

Molecular Formula: C13H16O

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16O |

|---|---|

| Molecular Weight | 188.26 g/mol |

| IUPAC Name | 1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one |

| Standard InChI | InChI=1S/C13H16O/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-3,5,8,12H,4,6-7,9H2,1H3 |

| Standard InChI Key | JRHRLCGEHYWREQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC1CCCC2=CC=CC=C12 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a partially saturated naphthalene ring (tetrahydronaphthalene) fused to a propan-2-one group. The tetrahydronaphthalene moiety provides a rigid bicyclic framework, while the ketone functional group at the propan-2-one position introduces polarity and reactivity. X-ray crystallography and computational modeling reveal that the carbonyl oxygen adopts a planar trigonal geometry, typical of ketones, with bond angles approximating around the carbonyl carbon.

Table 1: Comparative Structural Features of Tetralin Derivatives

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Group |

|---|---|---|---|

| 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one | 188.27 | Ketone | |

| β-Tetralone | 146.19 | Ketone | |

| 1,2,3,4-Tetrahydro-1-naphthylamine | 147.22 | Amine |

Spectroscopic Properties

-

IR Spectroscopy: A strong absorption band near confirms the presence of the carbonyl group (C=O).

-

NMR Spectroscopy:

-

NMR (CDCl₃): Signals at δ 2.1–2.3 ppm (m, 4H, cyclohexane CH₂), δ 3.1–3.3 ppm (m, 2H, CH₂ adjacent to carbonyl), and δ 7.1–7.3 ppm (m, 4H, aromatic protons).

-

NMR: Carbonyl carbon resonance at δ 208.5 ppm, with aromatic carbons between δ 125–140 ppm.

-

Synthesis and Purification

Friedel-Crafts Acylation

The most common synthesis route involves Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene with propionyl chloride in the presence of as a Lewis acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the acyl group is introduced at the para position relative to the saturated ring junction.

Table 2: Optimal Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (initial), 25°C (reflux) |

| Reaction Time | 6–8 hours |

| Solvent | Dichloromethane |

| Yield | 68–72% |

Purification Techniques

Crude product purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity exceeding 99% is achievable, as verified by GC-MS.

Chemical Reactivity

Nucleophilic Additions

The ketone group undergoes nucleophilic attacks, such as Grignard reactions, to form secondary alcohols. For example, reaction with methylmagnesium bromide yields 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2-methylpropan-2-ol.

Reductive Amination

In the presence of ammonia and hydrogen gas (Pd/C catalyst), the ketone is converted to 1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-amine, a potential intermediate for pharmaceutical agents .

Applications and Industrial Relevance

Materials Science

The compound’s rigid backbone makes it a candidate for liquid crystal precursors or polymer additives. Its thermal stability (decomposition temperature >250°C) further supports high-temperature applications.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume